molecular formula C5H12ClNO B3155369 2-Amino-3-pentanone hydrochloride CAS No. 79851-68-6

2-Amino-3-pentanone hydrochloride

Cat. No. B3155369
CAS RN: 79851-68-6
M. Wt: 137.61 g/mol
InChI Key: ZOONXWJXDICFEU-UHFFFAOYSA-N
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Description

2-Amino-3-pentanone is a compound with the molecular formula C5H11NO . It is also known by other names such as 2-Amino-3-pentanon, 3-Pentanone, 2-amino-, 2-aminopentan-3-one, and 4-amino-3-penten-3-one .


Molecular Structure Analysis

The molecular structure of 2-Amino-3-pentanone consists of 5 carbon atoms, 11 hydrogen atoms, and 1 nitrogen atom . The average mass is 101.147 Da and the monoisotopic mass is 101.084061 Da .


Chemical Reactions Analysis

Primary amines, such as 2-Amino-3-pentanone, can add to aldehydes and ketones to yield imines . This process involves nucleophilic addition reactions in which water is eliminated from the initially formed tetrahedral intermediate and a new C=N double bond is formed .


Physical And Chemical Properties Analysis

2-Amino-3-pentanone has a density of 0.9±0.1 g/cm^3, a boiling point of 144.7±23.0 °C at 760 mmHg, and a vapor pressure of 5.0±0.3 mmHg at 25°C . It also has an enthalpy of vaporization of 38.2±3.0 kJ/mol and a flash point of 41.3±22.6 °C .

Scientific Research Applications

Synthesis of Hydrazones, Quinazolines, and Schiff Bases

2-Amino-3-pentanone hydrochloride can be used in the synthesis of hydrazones, quinazolines, and Schiff bases . This process involves combining suitable aldehydes with four hydrazides . The synthesis of these compounds is achieved through various approaches, including solution-based synthesis, mechanosynthesis, and solid-state melt reactions .

Production of 2-Ethyl-3,5-dimethylpyrazine and 2-Ethyl-3,6-dimethylpyrazine

The compound plays a crucial role in the biosynthesis mechanism that leads to the production of 2-Ethyl-3,5-dimethylpyrazine and 2-Ethyl-3,6-dimethylpyrazine . These are produced by Bacillus subtilis, a bacterium that is commonly used in scientific research .

Pharmaceutical Development

2-Amino-3-pentanone hydrochloride is used in pharmaceutical development. Its unique properties and reactivity make it a valuable compound in the creation of new drugs.

Organic Synthesis

This compound is also used in organic synthesis. Its reactivity allows it to participate in a variety of chemical reactions, making it a versatile tool in the synthesis of complex organic molecules.

Analytical Chemistry

In analytical chemistry, 2-Amino-3-pentanone hydrochloride is used due to its unique properties. It can be used in various analytical techniques to help identify and quantify other substances.

Research and Development

Due to its versatility, 2-Amino-3-pentanone hydrochloride is widely used in research and development. It can be used to explore new chemical reactions, develop new synthetic methods, and investigate the properties of other compounds.

Safety and Hazards

While specific safety data for 2-Amino-3-pentanone hydrochloride was not found, it’s important to handle all chemicals with care. General safety measures include avoiding ingestion and inhalation, not getting the substance in eyes, on skin, or on clothing, and keeping away from open flames, hot surfaces, and sources of ignition .

Mechanism of Action

Target of Action

The primary target of 2-Amino-3-pentanone hydrochloride is the carbonyl group in aldehydes and ketones . The compound, being an amine, acts as a nucleophile and interacts with the carbonyl group .

Mode of Action

The mode of action involves a nucleophilic addition reaction, where 2-Amino-3-pentanone hydrochloride adds to the carbonyl group of aldehydes and ketones to form imines . This reaction is acid-catalyzed and reversible . The nitrogen in the amine acts as the nucleophile instead of the oxygen because reaction with oxygen would lead to a reversible formation of a hemiketal . On the other hand, reaction with nitrogen forms the imine in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

It is known that the compound can participate in reactions leading to the formation of imines and enamines . These reactions are common in biological pathways, where imines are often intermediates and are referred to as Schiff bases .

Pharmacokinetics

The pka values of similar compounds, such as local anesthetics, are close to physiological ph, suggesting that both protonated and unprotonated forms of the compound could be present . This could potentially impact the compound’s bioavailability.

Result of Action

The result of the action of 2-Amino-3-pentanone hydrochloride is the formation of imines or enamines . These products are often crystalline and easy to handle, making them useful for purifying and characterizing liquid ketones or aldehydes .

Action Environment

The environment can significantly influence the action of 2-Amino-3-pentanone hydrochloride. For instance, the pH needs to be carefully controlled during the formation of imine compounds . The rate of imine formation is generally greatest near a pH of 5 and drops at higher and lower pH’s .

properties

IUPAC Name

2-aminopentan-3-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-3-5(7)4(2)6;/h4H,3,6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOONXWJXDICFEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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